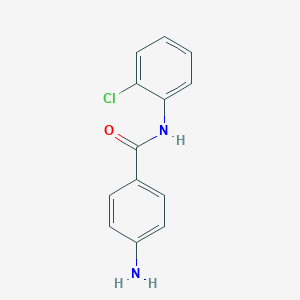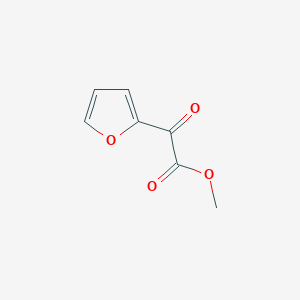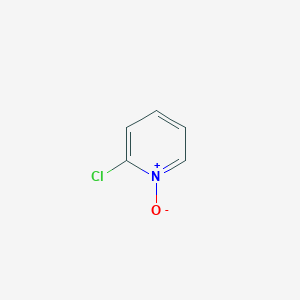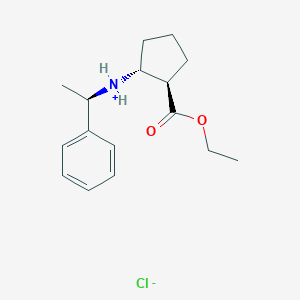
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a phenyl group and an ethyl ester . The SMILES representation of the molecule isCCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C . Physical And Chemical Properties Analysis
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate appears as a white to cream or pale yellow crystalline powder . It has a density of 1.13 and a boiling point of 351°C .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a compound that has been utilized in various chemical synthesis processes, indicating its versatility in organic chemistry. For instance, it has been involved in reactions to produce pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing its reactivity and potential for creating diverse heterocyclic compounds (Ghozlan et al., 2014). Additionally, its derivatives have been synthesized for the creation of novel thiophene-based bis-heterocyclic monoazo dyes, further expanding its application in the field of dye chemistry (Karcı & Karcı, 2012).
Heterocyclic Compound Development
The compound has been a key precursor in the development of various heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For example, its reaction with different hydrazines has led to the synthesis of a range of pyrazole derivatives, highlighting its role in creating bioactive molecules and potential therapeutic agents (Kurihara et al., 1980).
Fluorescent Brightening Agents
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate has also been used in the synthesis of fluorescent brightening agents. By undergoing various condensation reactions, it contributes to the creation of compounds that enhance the brightness and whiteness of materials, which is particularly useful in the textile industry (Tagdiwala & Rangnekar, 2007).
Fluorination Studies
Studies on selective fluorination of derivatives of ethyl 3-methyl-1-phenylpyrazole-5-carboxylate have provided insights into the selective introduction of fluorine atoms into heterocyclic compounds. This research contributes to the field of organofluorine chemistry, which is significant for pharmaceutical and agrochemical development (Makino & Yoshioka, 1988).
Propriétés
IUPAC Name |
ethyl 5-methyl-2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCPDKGPSNLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372622 | |
| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
CAS RN |
81153-63-1 | |
| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)
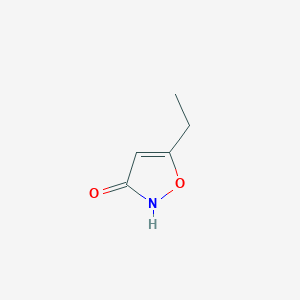
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)

![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)


